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Compound of Interest

Compound Name: 2-Chloroquinolin-4-amine

CAS No.: 80947-25-7

Cat. No.: B3024582 Get Quote

Scaffold Architecture, Regioselective Synthesis, and
Therapeutic Utility
Executive Summary
2-Chloroquinolin-4-amine (CAS 80947-25-7) represents a "privileged scaffold" in medicinal

chemistry, characterized by its bifunctional reactivity. It serves as a critical intermediate in the

synthesis of 4-aminoquinoline antimalarials (analogous to Chloroquine) and Type I/II kinase

inhibitors.

Its chemical value lies in the orthogonal reactivity of its two functional handles:

C4-Amine: A hydrogen bond donor/acceptor capable of directing ligand binding in ATP

pockets.

C2-Chloride: An electrophilic "handle" primed for palladium-catalyzed cross-coupling

(Suzuki-Miyaura, Buchwald-Hartwig) or further nucleophilic aromatic substitution (

).

This guide details the regioselective synthesis of this core, its physiochemical profile, and its

divergent application in drug discovery.

Chemical Identity & Physiochemical Profile[1][2][3]
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Property Specification

CAS Number 80947-25-7

IUPAC Name 2-Chloroquinolin-4-amine

Synonyms
4-Amino-2-chloroquinoline; 2-Chloro-4-

quinolinamine

Molecular Formula

Molecular Weight 178.62 g/mol

Appearance Off-white to pale yellow solid

Melting Point 198–202 °C (Decomposes)

Solubility

Soluble in DMSO, DMF; Sparingly soluble in

; Insoluble in

pKa (Calculated) ~7.2 (Quinoline N), ~14.5 (Primary Amine)

Storage
Inert atmosphere, 2-8°C, protect from light

(Halides are photosensitive)

Synthetic Architecture & Regioselectivity
The synthesis of CAS 80947-25-7 hinges on the regioselective discrimination between the C2

and C4 positions of the quinoline ring.

The Mechanistic Paradox
Nucleophilic Attack (

): The C4 position is electronically favored for nucleophilic attack by amines due to the
stabilization of the Meisenheimer intermediate, which behaves similarly to a para-substituted
pyridine. The C2 position (ortho-like) is also activated but generally less reactive towards
amines under thermal conditions unless the nitrogen is oxidized (N-oxide).

Metal Catalysis (
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): Conversely, the C2-Cl bond is often more labile towards oxidative addition by Palladium(0)
species due to the inductive effect of the adjacent heterocyclic nitrogen, making C2 the
preferred site for Suzuki couplings if both chlorines are present.

Primary Synthetic Route: Selective Amination
The industrial standard involves the nucleophilic displacement of chloride from 2,4-

dichloroquinoline using ammonia.

Reaction:

Critical Control Point: Temperature control is vital. At elevated temperatures (>150°C) or with

excess amine, the C2-Cl will also react, leading to 2,4-diaminoquinoline.

Visualization: Synthesis & Divergence
The following diagram illustrates the synthesis flow and the orthogonal reactivity logic.
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Caption: Figure 1. Regioselective synthesis pathway favoring C4-amination over C2, and

subsequent functionalization vectors.

Experimental Protocol: Selective C4-Amination
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Objective: Synthesize 2-Chloroquinolin-4-amine from 2,4-dichloroquinoline with >95%

regioselectivity.

Safety Warning:This reaction involves pressurized vessels and toxic reagents. Perform in a

blast-shielded fume hood.

Materials:
2,4-Dichloroquinoline (1.0 eq)

Ethanolic Ammonia (saturated, ~15-20%

in EtOH) or Liquid

Solvent: Ethanol or Isopropanol

Equipment: Teflon-lined stainless steel autoclave or heavy-walled pressure tube.

Step-by-Step Methodology:
Charge: In a pressure vessel, dissolve 2,4-dichloroquinoline (5.0 g, 25.2 mmol) in Ethanol

(30 mL).

Reagent Addition: Cool the vessel to 0°C. Carefully add saturated ethanolic ammonia (50

mL). Note: Using liquid ammonia yields cleaner products but requires cryogenic handling.

Reaction: Seal the vessel tightly. Heat to 110°C for 8–12 hours.

Why 110°C? Temperatures below 100°C result in incomplete conversion. Temperatures

above 130°C increase C2-displacement byproducts.

Workup:

Cool the vessel to room temperature, then to 0°C.

Carefully vent the excess ammonia (fume hood!).

The product often precipitates as the hydrochloride salt or free base upon cooling.
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Pour the mixture into ice water (200 mL). Adjust pH to ~9-10 using 1M NaOH to ensure

the free amine is formed.

Purification:

Filter the resulting precipitate.

Wash the cake with cold water (

mL) to remove ammonium chloride salts.

Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace 2,4-diamino

impurities.

Validation:

1H NMR (DMSO-d6): Look for the disappearance of the C4-H signal of the starting

material and the appearance of a broad

singlet (~7.0-7.5 ppm). The C3-H proton should appear as a singlet around 6.5-6.8 ppm.

Therapeutic Applications & SAR Logic
Antimalarial Pharmacophore
The 4-aminoquinoline core is historical (Chloroquine), but resistance has necessitated

modification. CAS 80947-25-7 serves as a scaffold where the C2-Chlorine prevents metabolic

oxidation at the 2-position and increases lipophilicity (

).

Mechanism: Inhibition of heme polymerization in the parasite food vacuole.

Derivatization: The C4-amine is typically functionalized with a diethylamino-pentyl chain (or

similar) to mimic the basic side chain of Chloroquine.

Kinase Inhibition (Oncology)
In modern drug discovery, this scaffold acts as a hinge-binder.
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EGFR / HER2: The quinoline nitrogen (

) acts as a Hydrogen Bond Acceptor (HBA) to the hinge region (e.g., Met793 in EGFR).

The C4-Amine: Acts as a Hydrogen Bond Donor (HBD) to the gatekeeper residue or

backbone carbonyls.

The C2-Cl Handle: Allows for the attachment of solubilizing groups (morpholine, piperazine)

or hydrophobic tails via Buchwald-Hartwig coupling to access the hydrophobic back-pocket

of the kinase.

SAR Decision Tree
The following diagram maps the structural activity relationship (SAR) logic for researchers

using this core.
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Caption: Figure 2. Structure-Activity Relationship (SAR) zones for kinase inhibitor design using

the 2-chloroquinolin-4-amine core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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